molecular formula C7H9N3O B15310460 3-(Pyrazin-2-yl)azetidin-3-ol

3-(Pyrazin-2-yl)azetidin-3-ol

Cat. No.: B15310460
M. Wt: 151.17 g/mol
InChI Key: AQSDVDNAJORWTQ-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)azetidin-3-ol is a chemical compound that serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. This structure features an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in drug discovery for its role as a conformational constraint and to improve metabolic stability . The pyrazine moiety is a nitrogen-rich aromatic heterocycle commonly found in biologically active molecules. Compounds with similar azetidine and heteroaryl structures, such as pyrazolo[1,5-a]pyrimidines, have been investigated for their inhibitory activity against enzymes like PDE10 (Phosphodiesterase 10), highlighting the relevance of such scaffolds in developing therapeutics for central nervous system disorders . Furthermore, fragments like azetidine and pyrazine are integral in modern drug discovery platforms, including the design of PROTACs (Proteolysis Targeting Chimeras), where they can be utilized as linkers or components of ligands to create novel bifunctional molecules . This compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets should be consulted before handling.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-pyrazin-2-ylazetidin-3-ol

InChI

InChI=1S/C7H9N3O/c11-7(4-9-5-7)6-3-8-1-2-10-6/h1-3,9,11H,4-5H2

InChI Key

AQSDVDNAJORWTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=NC=CN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrazine derivatives with azetidine precursors under controlled conditions. For instance, the reaction of pyrazine-2-carbaldehyde with azetidine-3-ol in the presence of a base can yield the desired compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Pyrazin-2-yl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)azetidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes. The hydroxyl group and the pyrazine ring are likely involved in binding to biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Differences :

  • Urea-linked analogs (e.g., EP2297154) introduce additional hydrogen-bond donors (NH groups), which may improve target affinity but increase metabolic instability .

Hydrogen Bonding and Crystallinity

The hydroxyl group in this compound enables robust hydrogen-bonding networks, as described by Bernstein et al. (1995). Such interactions likely stabilize its crystalline form, a property critical for X-ray crystallography studies (e.g., using SHELX software for structure refinement) .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituent on Azetidine Hydrogen Bond Donors Predicted Solubility Biological Target (Inferred)
This compound Azetidine + pyrazine 3-hydroxy 1 (OH) High Kinases, enzymes
EP2297154 Urea derivative Azetidine + pyrazine + quinoline Urea linkage 2 (NH) Moderate GSK-3
Patent compound 80 Azetidine + pyrazolo-pyrazin 3-(diethylamino) 0 Low Undisclosed
Patent compound 85 Azetidine + pyrazolo-pyrazin 3-(pyrrolidin-1-yl) 0 Low Undisclosed

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